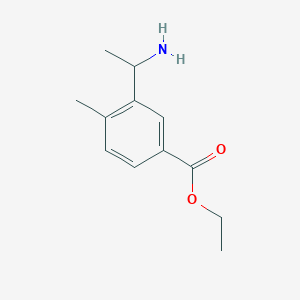
Ethyl 3-(1-aminoethyl)-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1-aminoethyl)-4-methylbenzoate, commonly known as Ethyl MDA or MDEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the well-known drug MDMA (3,4-methylenedioxymethamphetamine), which has been widely used recreationally due to its psychoactive effects. However, Ethyl MDA is not intended for human consumption and is primarily used for scientific research purposes. In
作用机制
Ethyl MDA acts as a serotonin and dopamine releaser, which means it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of serotonin and dopamine. The combined effects of Ethyl MDA on these neurotransmitters result in altered mood, cognition, and behavior.
生化和生理效应
The precise biochemical and physiological effects of Ethyl MDA are not fully understood. However, it is known that Ethyl MDA can cause changes in heart rate, blood pressure, body temperature, and respiration. It can also cause alterations in mood, cognition, and behavior, including increased empathy, sociability, and euphoria.
实验室实验的优点和局限性
One of the advantages of using Ethyl MDA in scientific research is that it is a well-defined chemical compound that can be synthesized with high purity. This allows for precise dosing and control in experiments. However, Ethyl MDA is a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, the psychoactive effects of Ethyl MDA can make it challenging to design experiments that isolate its effects on specific physiological or biochemical pathways.
未来方向
There are several potential future directions for research on Ethyl MDA. One area of interest is investigating the long-term effects of Ethyl MDA on the brain and behavior. Another area of interest is exploring the potential therapeutic uses of Ethyl MDA or related compounds in treating psychiatric disorders such as depression or anxiety. Additionally, further research is needed to fully understand the biochemical and physiological effects of Ethyl MDA and its interactions with other neurotransmitters in the brain.
In conclusion, Ethyl 3-(1-aminoethyl)-4-methylbenzoate is a chemical compound that has been primarily used for scientific research purposes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While Ethyl MDA is not intended for human consumption, continued research on this and related compounds has the potential to increase our understanding of the brain and its functions.
合成方法
The synthesis of Ethyl MDA involves the reaction between 3,4-methylenedioxyphenylacetone and ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography. The purity of the final product is critical for scientific research purposes.
科学研究应用
Ethyl MDA has been used in various scientific research studies, primarily as a tool to investigate the physiological and biochemical effects of phenethylamines on the central nervous system. It has been used to study the role of serotonin and dopamine in the brain and their interactions with other neurotransmitters. Additionally, Ethyl MDA has been used in studies to investigate the effects of phenethylamines on mood, cognition, and behavior.
属性
IUPAC Name |
ethyl 3-(1-aminoethyl)-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10-6-5-8(2)11(7-10)9(3)13/h5-7,9H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAODJUBTIZQNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1-aminoethyl)-4-methylbenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

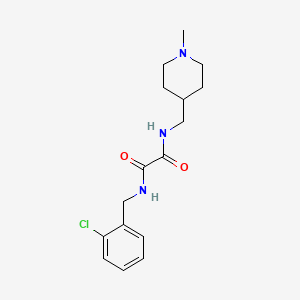
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-cyclohexylacetamide](/img/structure/B3001209.png)
![methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3001210.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B3001212.png)
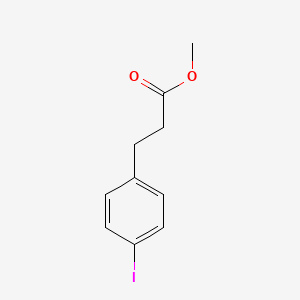
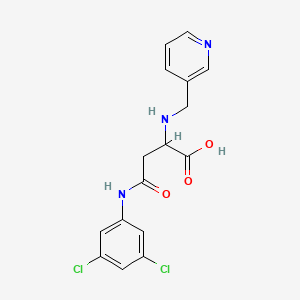
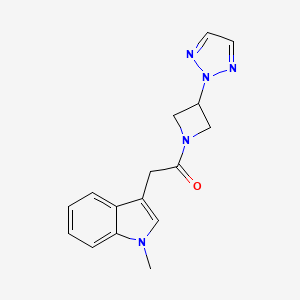
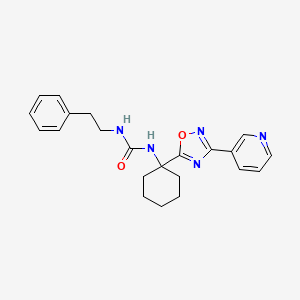
![5-nitro-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B3001219.png)
![Ethyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3001220.png)
![2-[1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3001223.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3001224.png)
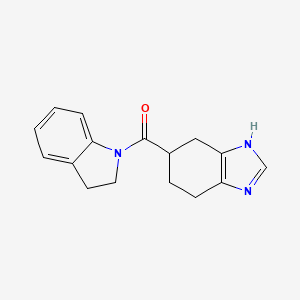
![[4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B3001227.png)